![molecular formula C10H17N3O B1477367 2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2092729-06-9](/img/structure/B1477367.png)

2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Overview

Description

Pyrazines are a class of organic compounds with the molecular formula C4H4N2 . They are heterocyclic aromatic compounds, consisting of a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrazines and their derivatives can be found in a variety of biological systems and food products .

Synthesis Analysis

Pyrazines can be synthesized through various methods. One common method involves the reaction of ammonia with 1,2-dicarbonyl compounds . Another method involves the oxidation of piperazine .

Molecular Structure Analysis

The structure of pyrazines comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The presence of nitrogen atoms imparts certain chemical properties to pyrazines, making them an interesting topic for various scientific and industrial applications .

Chemical Reactions Analysis

Pyrazines can undergo various chemical reactions. For instance, they can undergo substitutions, allowing for the creation of a vast array of pyrazine derivatives .

Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .

Scientific Research Applications

Pharmaceuticals

Pyrrolopyrazine derivatives have been used in various pharmaceutical applications due to their wide range of biological activities . They have shown potential in the development of new drugs .

Antimicrobial Activity

Compounds with the pyrrolopyrazine scaffold have exhibited antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs .

Anti-inflammatory Activity

Pyrrolopyrazine derivatives have also shown anti-inflammatory activities . This suggests they could be used in the treatment of inflammatory diseases .

Antiviral Activity

These compounds have demonstrated antiviral activities , indicating potential use in the development of antiviral drugs .

Antifungal Activity

Pyrrolopyrazine derivatives have exhibited antifungal activities , suggesting potential use in the treatment of fungal infections .

Antioxidant Activity

These compounds have shown antioxidant activities , which could make them useful in the treatment of diseases caused by oxidative stress .

Antitumor Activity

Pyrrolopyrazine derivatives have demonstrated antitumor activities , indicating potential use in cancer treatment .

Kinase Inhibitory Activity

Some pyrrolopyrazine derivatives have shown activity on kinase inhibition , which could make them useful in the treatment of diseases related to kinase activity .

Safety And Hazards

As with any chemical compound, it is crucial to consider the safety and hazards of pyrazine. While specific safety data for “2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is not available, safety data for similar compounds suggest that they should be handled with care and appropriate protective equipment .

Future Directions

properties

IUPAC Name |

2-(ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-3-14-7-9-4-10-5-11-8(2)6-13(10)12-9/h4,8,11H,3,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEUFRJFKUVOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NN2CC(NCC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

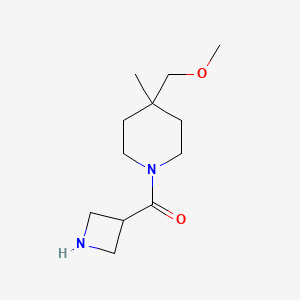

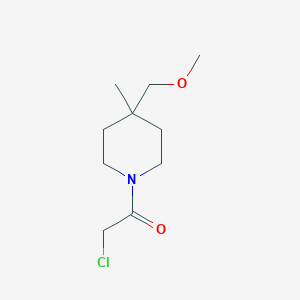

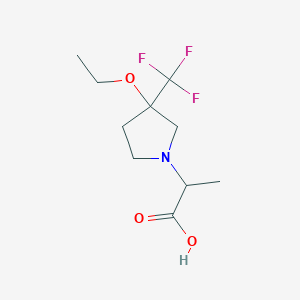

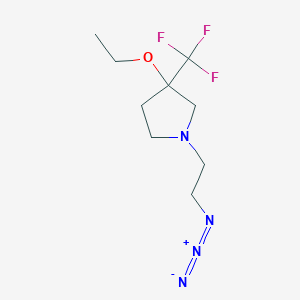

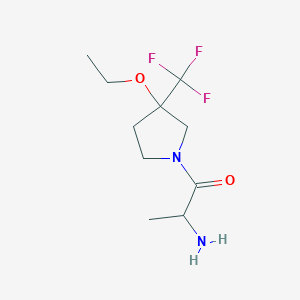

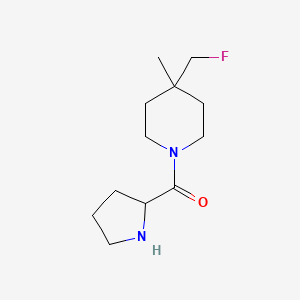

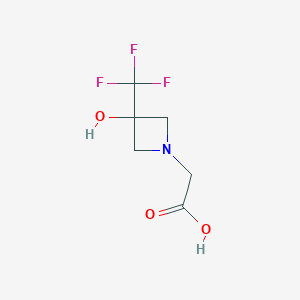

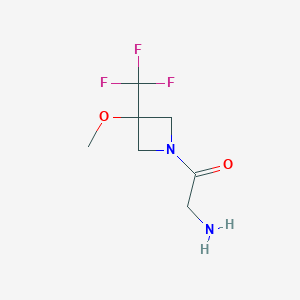

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.